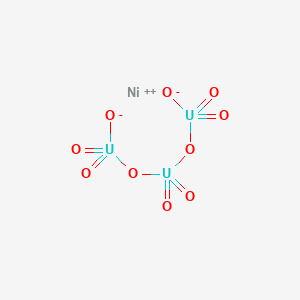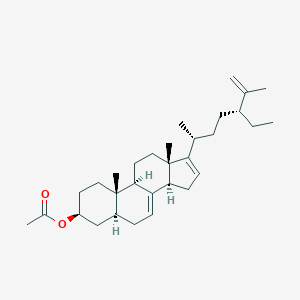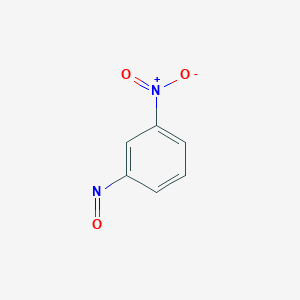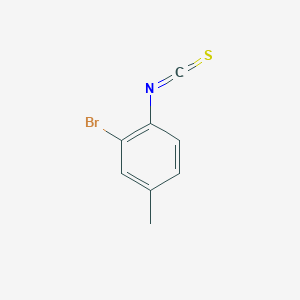
3-羟基-N-甲基苯甲酰胺
概述
描述
3-Hydroxy-N-methylbenzamide is a chemical compound with the empirical formula C8H9NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 3-hydroxy-N-methylbenzamide is 151.16 . The SMILES string representation is O=C(NC)C1=CC(O)=CC=C1 . The InChI representation is 1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) .
Physical And Chemical Properties Analysis
3-Hydroxy-N-methylbenzamide is a solid substance . It has a molar refractivity of 41.6±0.3 cm3 . It has 3 H bond acceptors and 2 H bond donors .
科学研究应用
Pharmaceutical Industry
Application
In the pharmaceutical industry, N-methylbenzamide serves as a pivotal intermediate in the synthesis of a wide range of drugs and active pharmaceutical ingredients (APIs). Its chemical structure enables it to undergo various chemical reactions, making it a versatile precursor in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs .
Method of Application
The synthesis of N-methylbenzamide involves combining Ni (OAc)2·4H2O, phosphite, aryl bromide with NaOMe in a small round-bottom flask. Then, 1-bromobenzene and N-methylformamide are added to the mixture. The resulting mixture is placed in an oil bath at 110 °C for 10 hours .
Results or Outcomes
The effectiveness of N-methylbenzamide as a catalyst in these reactions often results in higher yields and more efficient synthesis processes, making it a valuable asset in organic chemistry laboratories and industrial production .
Organic Chemistry
Application
Beyond its pharmaceutical applications, N-methylbenzamide is also utilized in organic chemistry as a reagent and catalyst for a variety of synthetic processes. Its unique chemical properties facilitate the synthesis of complex organic molecules through condensation reactions, acylation, and as a component in the preparation of amides and esters .
Method of Application
The synthesis of N-methylbenzamide involves treating a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi. After stirring the mixture for 15 minutes, tributyltin hydride is added to the mixture. The reaction mixture is stirred at -40 °C for 4 hours .
Results or Outcomes
Its effectiveness as a catalyst in these reactions often results in higher yields and more efficient synthesis processes, making it a valuable asset in organic chemistry laboratories and industrial production .
Pesticide Manufacturing
Application
N-Methylbenzamide, a compound similar to 3-hydroxy-N-methylbenzamide, is an important intermediate in the production of pesticides .
Method of Application
The specific methods of application in pesticide manufacturing can vary widely depending on the specific type of pesticide being produced. However, N-Methylbenzamide typically acts as a key ingredient in the synthesis process .
Results or Outcomes
The use of N-Methylbenzamide in pesticide manufacturing can lead to the production of more effective and targeted pesticides .
Neurological Research
Application
N-Methylbenzamide has been identified as a potent inhibitor of PDE10A (phosphodiesterase 10A), a protein that is abundant only in brain tissue . This makes it a valuable tool in neurological research, particularly in the study of neurodegenerative disorders .
Method of Application
In neurological research, N-Methylbenzamide can be used in in vitro studies to inhibit the activity of PDE10A. This can help researchers understand the role of this protein in brain function and disease .
Results or Outcomes
The use of N-Methylbenzamide in neurological research can provide valuable insights into the workings of the brain and may contribute to the development of treatments for neurodegenerative disorders .
Volatility Control
Application
N-Methylbenzamide, a compound similar to 3-hydroxy-N-methylbenzamide, has been used in attempts to develop controlled-release formulations of DEET to improve its longevity . DEET is a widely used insect repellent.
Method of Application
The specific methods of application in volatility control can vary widely depending on the specific type of formulation being produced. However, N-Methylbenzamide typically acts as a key ingredient in the synthesis process .
Results or Outcomes
The use of N-Methylbenzamide in volatility control can lead to the production of more effective and long-lasting insect repellents .
Gas Storage/Separation
Application
N-Methylbenzamide has been identified as a potential component in the development of Metal-Organic Frameworks (MOFs) for applications such as gas storage/separation .
Method of Application
In gas storage/separation, N-Methylbenzamide can be used in the synthesis of MOFs. These MOFs can then be used to store or separate gases based on their unique physical and chemical properties .
Results or Outcomes
The use of N-Methylbenzamide in the synthesis of MOFs can provide valuable insights into the workings of gas storage/separation and may contribute to the development of more efficient gas storage/separation systems .
安全和危害
属性
IUPAC Name |
3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMDNNJDGIVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326583 | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-methylbenzamide | |
CAS RN |
15788-97-3 | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)





